Metixene Hydrochloride

Muscarinic receptor binding Anticholinergic potency Radioligand binding assay

Metixene Hydrochloride (also known as methixene, CAS 1553-34-0) is a tertiary amine antimuscarinic agent classified as an antiparkinsonian drug. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the central nervous system, with demonstrated binding affinity (Ki = 15 nM) in rat brain cortical tissue.

Molecular Formula C20H24ClNS
Molecular Weight 345.9 g/mol
CAS No. 1553-34-0
Cat. No. B050323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetixene Hydrochloride
CAS1553-34-0
SynonymsMethixene Hydrochloride;  Metixene Hydrochloride;  NSC 78194;  Tremaril Hydrochloride;  9H-Thioxanthene, Piperidine Deriv.;  1-Methyl-3-(thioxanthen-9-ylmethyl)-1-piperidine Hydrochloride;  9-(1-Methyl-3-piperidylmethyl)thioxanthene Hydrochloride;  1-Methyl
Molecular FormulaC20H24ClNS
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl
InChIInChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H
InChIKeyRSXZRFHNNTTWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Metixene Hydrochloride (CAS 1553-34-0): Tertiary Antimuscarinic Reference Standard for Parkinsonian and Extrapyramidal Research


Metixene Hydrochloride (also known as methixene, CAS 1553-34-0) is a tertiary amine antimuscarinic agent classified as an antiparkinsonian drug [1]. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the central nervous system, with demonstrated binding affinity (Ki = 15 nM) in rat brain cortical tissue . Unlike M1-selective alternatives such as biperiden, metixene exhibits a nonselective muscarinic receptor binding profile across multiple receptor subtypes [2]. The compound is supplied as the hydrochloride salt for research applications, with HPLC purity typically specified at ≥98% . While approved for clinical use in several jurisdictions and listed with ATC code N04AA03, metixene has been discontinued in certain markets but remains a valuable reference compound for anticholinergic mechanism studies [1].

Why Metixene Hydrochloride Cannot Be Interchanged with Other Anticholinergic Antiparkinsonian Agents


In-class substitution among tertiary antimuscarinic antiparkinsonian agents is scientifically unsound due to substantial inter-compound variability in muscarinic receptor subtype selectivity profiles [1]. Comparative radioligand binding studies demonstrate that metixene exhibits a nonselective binding pattern across M1, M2, and other mAChR subtypes, whereas biperiden shows high M1 selectivity and other agents occupy intermediate positions on the selectivity spectrum [2]. This divergence in receptor pharmacology translates to distinct peripheral anticholinergic effect profiles and differential suppression of sinus arrhythmia in clinical populations [2]. Furthermore, in vitro potency varies substantially: IC50 values for mAChR binding range from 0.0084 μM (biperiden) to 0.07 μM (procyclidine), with metixene positioned at 0.055 μM [3]. These quantitative pharmacological differences preclude direct functional interchangeability in research or therapeutic applications without re-validation.

Quantitative Differentiation Evidence for Metixene Hydrochloride Selection vs. Analog Compounds


Muscarinic Receptor Binding Affinity: Metixene vs. Biperiden and Procyclidine

Metixene demonstrates intermediate muscarinic receptor binding affinity relative to other antiparkinsonian anticholinergics. In rat brain cortical tissue using tritiated quinuclidinyl benzilate (³H-QNB) as radioligand, metixene exhibits an IC50 of 0.055 μM (55 nM) and a Ki of 15 nM [1]. This positions metixene between the higher-affinity biperiden (IC50 = 0.0084 μM) and the lower-affinity procyclidine (IC50 = 0.07 μM), with an approximate 6.5-fold lower potency than biperiden and comparable to trihexyphenidyl (IC50 = 0.045 μM) [1].

Muscarinic receptor binding Anticholinergic potency Radioligand binding assay

Muscarinic Receptor Subtype Selectivity: Metixene as Non-Selective Reference Compound vs. M1-Selective Biperiden

Among clinically used anticholinergic antiparkinsonian drugs, metixene occupies a unique position as a totally nonselective muscarinic antagonist, in contrast to the highly M1-selective biperiden [1]. Radioligand receptor studies across various rat tissues established a selectivity spectrum ranging from completely nonselective metixene at one extreme to highly M1-selective biperiden at the other, with procyclidine, trihexyphenidyl, and benztropine showing intermediate selectivity patterns [1]. This selectivity profile directly correlates with peripheral anticholinergic effects: the extent of sinus arrhythmia suppression was inversely correlated with M1 selectivity, with metixene producing the greatest peripheral cardiac effect among agents studied [1].

Receptor subtype selectivity M1 selectivity Anticholinergic pharmacology

Analytical Quality Control Specifications: Metixene Hydrochloride HPLC Purity Standards

Commercially available metixene hydrochloride and its hydrate form (CAS 7081-40-5) are supplied with defined purity specifications suitable for analytical and research applications. Vendor certificates of analysis specify purity exceeding 98% as determined by HPLC . The compound demonstrates quantifiable solubility parameters: 77.5 mg/mL in DMSO (212.95 mM with ultrasonication) and 10 mg/mL in water (27.48 mM with ultrasonication) . These solubility characteristics differ from alternative anticholinergic reference compounds and must be accounted for in experimental design. Storage conditions are specified at -20°C for powder form (3-year stability) and -20°C for solution base (6-month stability) [1].

Analytical chemistry HPLC purity Reference standard

Clinical Evidence Base for Tremor Management: Placebo-Controlled Quantitative Assessment

Metixene has been evaluated in randomized, double-blind, placebo-controlled crossover studies for tremor management. One study (n=14 completers, mean age 67 years) assessed tremor activity via accelerometer measurements over a 7-week crossover design with 3-week treatment periods [1]. Patients received metixene titrated to a maximum dose of 45 mg daily (3 × 15 mg) versus placebo [1]. Tremor measurements demonstrated a trend favoring metixene over placebo, though the difference did not reach statistical significance (p > 0.1) [1]. A separate multicenter study evaluated metixene specifically for Parkinson tremors and extrapyramidal tremor forms, though full quantitative outcomes are not available in English-language abstract records [2].

Parkinsonian tremor Extrapyramidal symptoms Clinical trial

Metixene Hydrochloride: Validated Research and Industrial Application Scenarios


Muscarinic Receptor Subtype Selectivity Profiling: Non-Selective Control Compound

Metixene hydrochloride serves as a validated non-selective muscarinic antagonist reference standard in receptor pharmacology studies. As documented in comparative radioligand binding studies, metixene exhibits a totally nonselective binding profile across M1, M2, and other mAChR subtypes, positioning it at the opposite end of the selectivity spectrum from M1-selective agents such as biperiden [1]. Researchers investigating muscarinic receptor subtype contributions to physiological or pathological processes can employ metixene as a pan-mAChR control to establish baseline non-selective antagonism, enabling quantitative interpretation of subtype-selective ligand effects.

Comparative Anticholinergic Potency Studies in CNS Pharmacology

With a defined IC50 of 55 nM and Ki of 15 nM for mAChR binding in rat brain cortical tissue, metixene occupies an intermediate potency position among tertiary antimuscarinic antiparkinsonian agents [1][2]. This intermediate binding affinity makes metixene suitable for structure-activity relationship (SAR) studies and comparative pharmacological profiling where compounds of varying potency are required to establish dose-response relationships. The compound's well-characterized binding parameters enable cross-study comparisons and normalization of experimental data across different anticholinergic compounds.

Analytical Reference Standard for HPLC Method Development and Validation

Metixene hydrochloride with certified purity exceeding 98% by HPLC is appropriate for use as an analytical reference standard in method development, validation, and quality control applications [1]. The compound's defined solubility parameters (77.5 mg/mL in DMSO; 10 mg/mL in H₂O) support the preparation of calibration standards and spiked matrix samples [1]. Procurement of high-purity metixene hydrochloride enables accurate quantification in pharmaceutical analysis, forensic toxicology, and research applications requiring precise concentration verification.

Extrapyramidal Symptom Research and Historical Comparator Studies

For researchers investigating the historical pharmacotherapy of drug-induced extrapyramidal syndromes (EPS) or conducting meta-analyses of anticholinergic interventions, metixene represents a clinically documented reference compound. Although the compound has been discontinued in several markets, its established use in placebo-controlled trials provides a historical baseline for comparative effectiveness research [1]. Studies evaluating newer anticholinergic agents or alternative EPS management strategies may reference metixene's clinical data as part of comprehensive literature syntheses [2].

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